5-Bromo-N-(2-pyridinyl)nicotinamide
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Overview
Description
5-Bromo-N-(2-pyridinyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a pyridinyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-pyridinyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-pyridinyl)nicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
5-Bromo-N-(2-pyridinyl)nicotinamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2-pyridinyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(3-pyridinyl)nicotinamide
- 5-Bromo-N-(2-ethylphenyl)nicotinamide
- 5-Bromo-N-(2-ethoxyphenyl)nicotinamide
Uniqueness
5-Bromo-N-(2-pyridinyl)nicotinamide is unique due to the specific positioning of the bromine atom and the pyridinyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8BrN3O |
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Molecular Weight |
278.10 g/mol |
IUPAC Name |
5-bromo-N-pyridin-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H8BrN3O/c12-9-5-8(6-13-7-9)11(16)15-10-3-1-2-4-14-10/h1-7H,(H,14,15,16) |
InChI Key |
UZKASTWAQNSTBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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